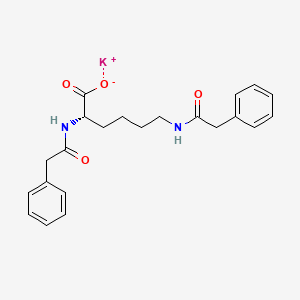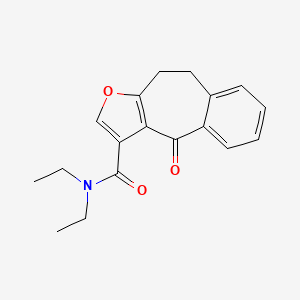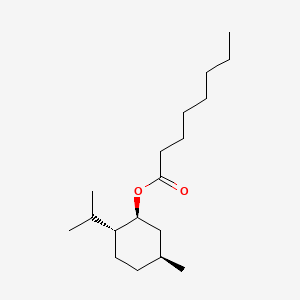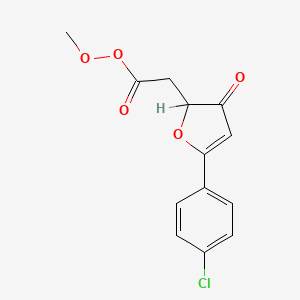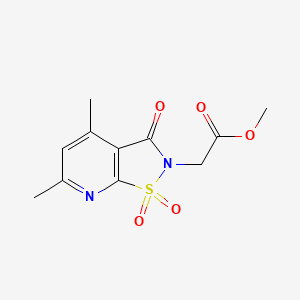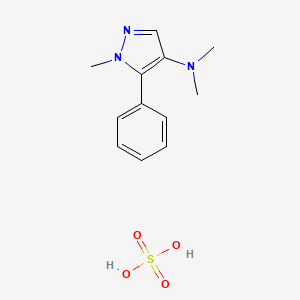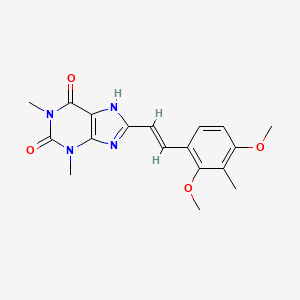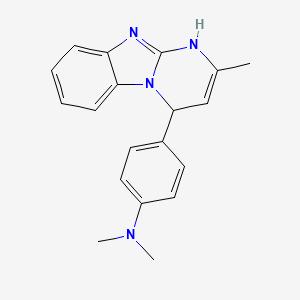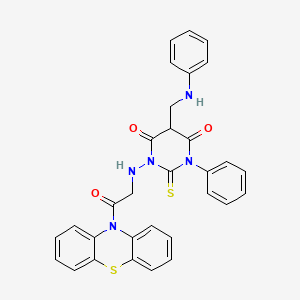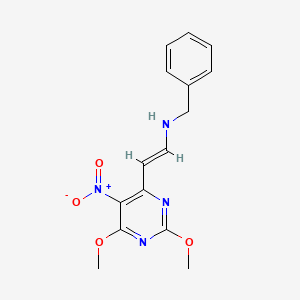
N-(2-(2,6-Dimethoxy-5-nitro-4-pyrimidinyl)ethenyl)benzenemethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2,6-Dimethoxy-5-nitro-4-pyrimidinyl)ethenyl)benzenemethanamine is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
準備方法
The synthesis of N-(2-(2,6-Dimethoxy-5-nitro-4-pyrimidinyl)ethenyl)benzenemethanamine involves several steps. One common synthetic route includes the reaction of 2,6-dimethoxy-5-nitro-4-pyrimidine with an appropriate ethenylbenzene derivative under specific reaction conditions. The reaction typically requires the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
化学反応の分析
N-(2-(2,6-Dimethoxy-5-nitro-4-pyrimidinyl)ethenyl)benzenemethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of corresponding nitro and methoxy derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
科学的研究の応用
N-(2-(2,6-Dimethoxy-5-nitro-4-pyrimidinyl)ethenyl)benzenemethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用機序
The mechanism of action of N-(2-(2,6-Dimethoxy-5-nitro-4-pyrimidinyl)ethenyl)benzenemethanamine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in cellular processes. For example, it may inhibit DNA topoisomerase, leading to the disruption of DNA replication and cell division. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
類似化合物との比較
N-(2-(2,6-Dimethoxy-5-nitro-4-pyrimidinyl)ethenyl)benzenemethanamine can be compared with other pyrimidine derivatives, such as:
2,6-Dimethoxy-4-nitropyrimidine: Similar in structure but lacks the ethenylbenzene moiety, resulting in different chemical and biological properties.
5-Nitro-2,6-dimethoxypyrimidine: Another related compound with similar functional groups but different substitution patterns, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
特性
CAS番号 |
97189-41-8 |
|---|---|
分子式 |
C15H16N4O4 |
分子量 |
316.31 g/mol |
IUPAC名 |
(E)-N-benzyl-2-(2,6-dimethoxy-5-nitropyrimidin-4-yl)ethenamine |
InChI |
InChI=1S/C15H16N4O4/c1-22-14-13(19(20)21)12(17-15(18-14)23-2)8-9-16-10-11-6-4-3-5-7-11/h3-9,16H,10H2,1-2H3/b9-8+ |
InChIキー |
IVJINRPPCYIOPF-CMDGGOBGSA-N |
異性体SMILES |
COC1=NC(=NC(=C1[N+](=O)[O-])/C=C/NCC2=CC=CC=C2)OC |
正規SMILES |
COC1=NC(=NC(=C1[N+](=O)[O-])C=CNCC2=CC=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


